(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thioxo group and a hexahydropyrrolo[1,2-a]pyrazinone ring system. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable amine with a thioxo compound under acidic or basic conditions can lead to the formation of the desired heterocyclic ring system .
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions that favor the formation of the target compound while minimizing by-products. Techniques such as crystallization and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the thioxo group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. Additionally, the heterocyclic ring system can interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar heterocyclic structure and exhibit comparable chemical and biological properties.
Imidazo[1,2-a]pyrimidines: Another class of heterocycles with similar reactivity and applications in medicinal chemistry.
Uniqueness
(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying heterocyclic chemistry .
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
(8aS)-4-sulfanylidene-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H10N2OS/c10-7-5-2-1-3-9(5)6(11)4-8-7/h5H,1-4H2,(H,8,10)/t5-/m0/s1 |
InChI Key |
XMGCCBQWHDYHEH-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=S)N2C1 |
Canonical SMILES |
C1CC2C(=O)NCC(=S)N2C1 |
Origin of Product |
United States |
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